molecular formula C18H21NO B5695063 N-(diphenylmethyl)-3-methylbutanamide

N-(diphenylmethyl)-3-methylbutanamide

Cat. No.: B5695063
M. Wt: 267.4 g/mol
InChI Key: YASBGVGOGYXPHG-UHFFFAOYSA-N
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Description

N-(Diphenylmethyl)-3-methylbutanamide is a tertiary amide characterized by a diphenylmethyl group attached to the nitrogen atom and a branched 3-methylbutanamide chain. The diphenylmethyl moiety is known to enhance steric bulk and lipophilicity, which can influence solubility, metabolic stability, and binding interactions in pharmacological contexts .

Properties

IUPAC Name

N-benzhydryl-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-14(2)13-17(20)19-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,18H,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASBGVGOGYXPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-3-methylbutanamide typically involves the reaction of diphenylmethanol with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ester, which is subsequently converted to the amide through nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, leading to higher purity and reduced by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under basic conditions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted amides.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(diphenylmethyl)-3-methylbutanamide exerts its effects is primarily through its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity. Additionally, the amide functionality allows for hydrogen bonding interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(diphenylmethyl)-3-methylbutanamide with analogous amides, focusing on structural variations, physicochemical properties, and functional applications.

Substituted Phenyl Analogs

  • N-(4-Methoxyphenyl)-3-methylbutanamide Structure: A methoxy group at the para position of the phenyl ring. Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol. Synthesis: Typically prepared via coupling of 3-methylbutanoyl chloride with 4-methoxyaniline .
  • N-(2-Ethylphenyl)-3,3-dimethylbutanamide Structure: Ethyl substitution on the ortho position of the phenyl ring and a dimethylbutanamide chain. Key Differences: The ethyl group and dimethyl modification may enhance metabolic stability by reducing oxidative degradation. No explicit bioactivity data are available .

Aliphatic Chain and Cyclohexyl Derivatives

  • N-Cyclohexyl-3-methylbutanamide Structure: Cyclohexyl group instead of diphenylmethyl. Molecular Formula: C₁₁H₂₁NO; Molecular Weight: 183.29 g/mol. This derivative is listed as a research chemical with applications in material science .
  • 2-Acetyl-3-methyl-N-phenylbutanamide Structure: Acetyl group at the 2-position of the butanamide chain. Molecular Formula: C₁₃H₁₇NO₂; Molecular Weight: 223.28 g/mol. Key Differences: The acetyl group introduces a ketone functionality, which could participate in hydrogen bonding or redox reactions. This compound is noted for its structural complexity but lacks reported biological activity .

Diphenylmethyl Derivatives with Heterocyclic Modifications

  • (2S)-2-[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino-N-(diphenylmethyl)-N,3,3-trimethylbutanamide Structure: A highly modified derivative with a thiourea linkage and aminocyclohexyl group. Molecular Formula: C₂₇H₃₈N₄OS; Molecular Weight: 466.68 g/mol. This compound is used in specialized catalysis or receptor studies .
  • N-[(2-Chlorophenyl)diphenylmethyl]-1,3-benzothiazol-2-amine (T103)

    • Structure : Diphenylmethyl group with a chlorophenyl substituent and benzothiazole ring.
    • Melting Point : 156.3°C.
    • Key Differences : The benzothiazole moiety introduces aromatic heterocyclic properties, likely enhancing UV absorption and fluorescence. Such derivatives are explored in photochemical applications .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound Not explicitly reported ~323.4 (estimated) Diphenylmethyl, 3-methyl Steric bulk, lipophilicity
N-(4-Methoxyphenyl)-3-methylbutanamide C₁₂H₁₇NO₂ 207.27 4-Methoxyphenyl Synthetic intermediate
N-Cyclohexyl-3-methylbutanamide C₁₁H₂₁NO 183.29 Cyclohexyl Material science research
T103 C₂₆H₂₀ClN₂S 429.97 Chlorophenyl, benzothiazole High melting point (156.3°C)

Biological Activity

N-(diphenylmethyl)-3-methylbutanamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique diphenylmethyl group attached to a 3-methylbutanamide backbone. This structure contributes to its diverse biological activities, particularly in antimicrobial and anticancer domains.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of amides, including this compound, demonstrated effective inhibition against several bacterial strains. The mechanism of action is believed to involve the disruption of bacterial lipid biosynthesis, which is crucial for maintaining cell membrane integrity.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

2. Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The cytotoxic effects are attributed to the compound's ability to interfere with cell cycle progression and promote programmed cell death.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the following results were observed:

  • MCF-7 Cells: IC50 = 25 µM
  • A549 Cells: IC50 = 30 µM

These findings suggest that the compound has a promising therapeutic index for further development as an anticancer agent.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within microbial and cancerous cells. The compound is hypothesized to inhibit key enzymes involved in lipid synthesis and signal transduction pathways that regulate cell growth and apoptosis.

G Protein-Coupled Receptors (GPCRs)

Recent studies have indicated that this compound may interact with GPCRs, which play a crucial role in cellular signaling. This interaction could lead to alterations in intracellular calcium levels and modulation of various signaling pathways, further contributing to its biological effects.

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